2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile features a pyrano[3,2-c]pyridine core with distinct substituents:
- Position 4: Thiophen-2-yl (electron-rich heteroaromatic ring).
- Position 6: Furan-2-ylmethyl (oxygen-containing substituent).
- Position 7: Methyl group.
- Position 3: Carbonitrile moiety.
Properties
IUPAC Name |
2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-8-14-17(19(23)22(11)10-12-4-2-6-24-12)16(15-5-3-7-26-15)13(9-20)18(21)25-14/h2-8,16H,10,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXONLGDQZGGYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. These compounds possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Cellular Effects
Similar compounds have been shown to exhibit potent anticancer activities against various cancer cell lines. These compounds are likely to be inhibitors of the epidermal growth factor receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation.
Molecular Mechanism
Similar compounds have been shown to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation, and binding interactions.
Dosage Effects in Animal Models
The effects of different dosages of 2-amino-6-[(furan-2-yl)methyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile in animal models have not been reported. Similar compounds have been studied in animal models to understand their threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds are often involved in various metabolic pathways, interacting with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels.
Biological Activity
The compound 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic structure that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and findings from diverse sources.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O6 |
| Molecular Weight | 449.5 g/mol |
| IUPAC Name | 2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| InChI | InChI=1S/C24H23N3O6/c1-13-10... |
| InChI Key | QYOYLIUAPZIOKH-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties , making it a candidate for further investigation in the development of antimicrobial agents. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Study: Antifungal Activity
In a study evaluating antifungal activity against various strains, the compound demonstrated effective inhibition with a Minimum Inhibitory Concentration (MIC) ranging from 12.5 µg/mL to 25 µg/mL , comparable to standard antifungal agents like miconazole .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, showing promising results in inhibiting cancer cell proliferation and inducing apoptosis.
The anticancer activity is attributed to the compound's ability to modulate key signaling pathways involved in cell survival and proliferation. It has been shown to interact with specific molecular targets, leading to the activation of apoptotic pathways and cell cycle arrest .
Research Findings
A recent study reported that derivatives of this compound exhibited IC50 values as low as 1.55 μM against cancer cell lines, indicating a strong potential for therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of 2-amino derivatives often correlates with their structural features. Substituents on the furan and thiophene rings have been shown to enhance both antimicrobial and anticancer activities. For instance, the presence of electron-donating groups significantly improves the compound's efficacy .
Comparative Analysis with Similar Compounds
The biological activities of 2-amino derivatives can be compared with other heterocyclic compounds. Below is a comparison table highlighting key differences:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|
| 2-amino-6-(furan-2-ylmethyl)-7-methyl... | 12.5 - 25 | 1.55 |
| 2-amino-4H-pyran derivatives | Varies (generally lower) | Varies (generally higher) |
| Polysubstituted 2-amino derivatives | Higher MIC values | Lower IC50 values |
Comparison with Similar Compounds
Substituent Variations at Position 4
Position 4 in pyrano[3,2-c]pyridine derivatives significantly influences electronic and steric properties. Key analogs include:
Key Insight : Thiophen-2-yl at position 4 (target) introduces sulfur-based electronic effects, contrasting with halogenated or nitro-substituted analogs. This could modulate redox activity or interactions with biological targets.
Substituent Variations at Position 6
The 6-position substituent affects steric bulk and lipophilicity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
